4-Benzylmorpholine-2-carbaldehyde

Catalog No.
S955958
CAS No.
133243-99-9
M.F
C12H15NO2
M. Wt
205.257
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzylmorpholine-2-carbaldehyde

CAS Number

133243-99-9

Product Name

4-Benzylmorpholine-2-carbaldehyde

IUPAC Name

4-benzylmorpholine-2-carbaldehyde

Molecular Formula

C12H15NO2

Molecular Weight

205.257

InChI

InChI=1S/C12H15NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2

InChI Key

MFMQDDHBWDYTLL-UHFFFAOYSA-N

SMILES

C1COC(CN1CC2=CC=CC=C2)C=O

Synonyms

4-BENZYL-MORPHOLINE-2-CARBALDEHYDE

4-Benzylmorpholine-2-carbaldehyde is a chemical compound with the molecular formula C₁₂H₁₅NO₂. It appears as a white to slightly yellow crystalline solid and is primarily utilized in scientific research. The compound features a morpholine ring, which is a six-membered heterocyclic structure containing one oxygen and one nitrogen atom, along with a benzyl group and an aldehyde functional group. This unique combination of functional groups provides 4-Benzylmorpholine-2-carbaldehyde with diverse chemical reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .

4-Benzylmorpholine-2-carbaldehyde itself is not a biologically active compound, and there is no documented mechanism of action in living systems. Its role lies in its potential use as a building block for the synthesis of more complex molecules with desired biological activities.

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Working in a well-ventilated fume hood.
  • Following proper disposal procedures according to local regulations.
  • Organic Synthesis

    The presence of the aldehyde group (carbaldehyde) suggests potential use as a building block in organic synthesis. Aldehydes are versatile intermediates that can be converted into various other functional groups, allowing them to participate in the construction of complex molecules.

  • Medicinal Chemistry

    The combination of a morpholine ring and a benzyl group presents interesting possibilities for medicinal chemistry research. Morpholine rings are found in several bioactive molecules, while the benzyl group is a common pharmacophore (a structural feature responsible for a biological effect). 4-Benzylmorpholine-2-carbaldehyde could serve as a starting material for the development of new drugs, though further research would be needed to determine its specific activity.

, including:

  • Nucleophilic Addition: The carbonyl carbon of the aldehyde can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: The compound can react with amines or other nucleophiles to form imines or enamines through condensation reactions.
  • Cannizzaro Reaction: In the absence of alpha-hydrogens, 4-Benzylmorpholine-2-carbaldehyde may undergo the Cannizzaro reaction, resulting in the formation of benzyl alcohol and a carboxylic acid when treated with a strong base .

Synthesis of 4-Benzylmorpholine-2-carbaldehyde typically involves multi-step organic reactions. Some common methods include:

  • Formylation of Morpholine Derivatives: The morpholine precursor can be formylated using reagents like formic acid or paraformaldehyde in the presence of an acid catalyst.
  • Benzylation: Benzyl groups can be introduced to morpholine derivatives through alkylation reactions using benzyl halides under basic conditions.
  • Oxidative Reactions: Aldehyde functionalities can be introduced via oxidation of alcohol precursors using oxidizing agents such as chromium trioxide or potassium permanganate .

4-Benzylmorpholine-2-carbaldehyde has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic compounds.
  • Material Science: Its unique chemical properties may allow for applications in developing new materials.
  • Medicinal Chemistry: As a precursor for biologically active compounds, it could play a role in drug development .

Several compounds exhibit structural similarities to 4-Benzylmorpholine-2-carbaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityDescription
4-Benzylmorpholine10316-00-41.00A morpholine derivative without the aldehyde group; used in similar applications.
N-Benzyl-2-morpholinoethanamine2038-05-30.95Contains a morpholine structure but differs in substitution patterns.
(4-(Morpholinomethyl)phenyl)methanamine91271-84-01.00A related compound featuring morpholine and phenyl groups; potential drug candidates.
(R)-(4-Benzylmorpholin-3-yl)methanol101376-26-50.88A stereoisomer that may exhibit different biological activities compared to its counterparts.
Ethyl 4-benzylmorpholine-2-carboxylate135072-32-10.92A carboxylic acid derivative that may show different reactivity patterns than the aldehyde form.

These compounds share structural features with 4-Benzylmorpholine-2-carbaldehyde but differ in functional groups or substitution patterns, which may influence their reactivity and biological activity .

XLogP3

0.9

Dates

Modify: 2023-08-15

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